

Technical Guide: Physical Properties of Tert-butyl (1-formylcyclopropyl)carbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tert-butyl (1-formylcyclopropyl)carbamate
Cat. No.:	B034031

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate is a bifunctional organic molecule of interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde, a protected amine (Boc group), and a strained cyclopropyl ring, makes it a valuable building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The physical characteristics of **Tert-butyl (1-formylcyclopropyl)carbamate** are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.

Physical Property	Value	Source(s)
Molecular Formula	$C_9H_{15}NO_3$	-
Molecular Weight	185.22 g/mol	[1]
Melting Point	76.5-78.5 °C	[1]
Boiling Point	280.7 ± 19.0 °C (Predicted)	[1]
Density	1.10 ± 0.1 g/cm ³ (Predicted)	[1]
Appearance	White crystalline powder	
pKa	10.88 ± 0.20 (Predicted)	[1]
Solubility	Soluble in organic solvents such as dichloromethane and tetrahydrofuran; limited solubility in water.	
Storage Conditions	-20°C, stored under a nitrogen atmosphere.	

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the principal physical properties of solid organic compounds like **Tert-butyl (1-formylcyclopropyl)carbamate**.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[\[2\]](#)

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[\[2\]](#)[\[3\]](#)
- Procedure:
 - A small sample of the compound is finely ground using a mortar and pestle.[\[3\]](#)

- The open end of a capillary tube is pressed into the powdered sample to collect a small amount of material.[2][4]
- The capillary tube is tapped gently to pack the sample into the sealed end, to a height of 1-2 mm.[2][3]
- The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[2]
- The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[1][4]
- The heating rate is then reduced to 1-2°C per minute.[4]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]
- The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3]
- For a pure compound, the melting range should be narrow (0.5-1.0°C).

Boiling Point Determination (Microscale Method)

Given that boiling point data for this compound is predicted, this microscale method is suitable for experimental verification with a small amount of substance.

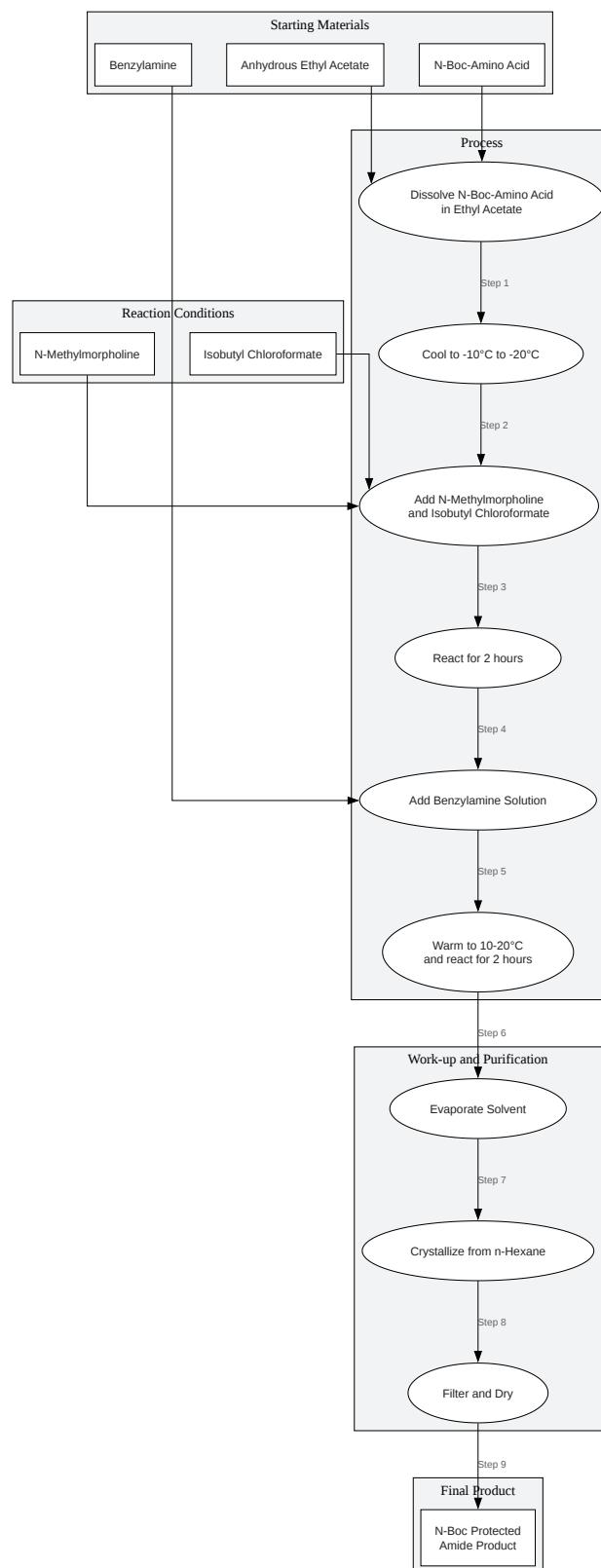
- Apparatus: Melting point apparatus, standard melting point capillary tube, a smaller, sealed capillary tube or glass insert, syringe or micropipette.[1]
- Procedure:
 - A small, inverted, sealed capillary tube (or a custom-made glass insert) is placed inside a standard melting point capillary tube.[1]
 - Using a syringe or micropipette, a small amount of the liquid sample (approximately 5-10 µL) is introduced into the larger capillary tube.[1]

- The tube is gently tapped to ensure the liquid settles at the bottom, surrounding the smaller inverted tube.[1]
- The apparatus is heated, and a stream of bubbles will emerge from the inverted capillary as the liquid boils.[1][5]
- The temperature at which a continuous and rapid stream of bubbles emerges is recorded as the boiling point.[6]

Density Determination of a Solid

The density of a solid organic compound can be determined by measuring the volume of a liquid it displaces.

- Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water for water-insoluble compounds).[7][8][9]
- Procedure:
 - The mass of a sample of the solid is accurately measured using an analytical balance.[10]
 - A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[7][9]
 - The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[7][10]
 - Any air bubbles adhering to the solid should be dislodged.[10]
 - The final volume in the graduated cylinder is recorded.[7][9]
 - The volume of the solid is the difference between the final and initial liquid volumes.[7]
 - The density is calculated by dividing the mass of the solid by its determined volume.[10][11]


Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of a compound.

- Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents (e.g., water, dichloromethane, tetrahydrofuran).[12][13]
- Procedure:
 - Approximately 10-25 mg of the solid compound is placed into a small test tube.[12][14]
 - About 0.75-1 mL of the chosen solvent is added to the test tube.[12]
 - The mixture is shaken vigorously or vortexed for 1-2 minutes.[12]
 - The mixture is observed to determine if the solid has dissolved completely, partially, or not at all.[15]
 - The process is repeated with a range of solvents of varying polarities.[12][13]

Representative Synthetic Workflow

Tert-butyl carbamates are pivotal intermediates in the synthesis of pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a more complex molecule starting from a protected amino acid, which is analogous to the utility of **Tert-butyl (1-formylcyclopropyl)carbamate** as a synthetic building block. This specific example depicts the condensation of an N-Boc protected amino acid with an amine to form an amide bond, a common step in drug development.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for amide bond formation using an N-Boc protected amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chymist.com [chymist.com]
- 7. kbcc.cuny.edu [kbcc.cuny.edu]
- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 9. youtube.com [youtube.com]
- 10. chm.uri.edu [chm.uri.edu]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.ws [chem.ws]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Tert-butyl (1-formylcyclopropyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034031#what-are-the-physical-properties-of-tert-butyl-1-formylcyclopropyl-carbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com